molecular formula C15H13ClN2O B11976191 2-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol CAS No. 138840-91-2

2-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol

Cat. No.: B11976191
CAS No.: 138840-91-2
M. Wt: 272.73 g/mol
InChI Key: ZOTJTRRGWVNLNV-UHFFFAOYSA-N
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Description

2-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol is a chemical compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a chlorophenyl group attached to a dihydropyrazolyl moiety, which is further connected to a phenol group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol typically involves the reaction of 4-chlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(4-Bromophenyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol
  • 2-(3-(4-Fluorophenyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol
  • 2-(3-(4-Methylphenyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol

Uniqueness

The presence of the chlorophenyl group in 2-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol imparts unique electronic and steric properties, which can influence its reactivity and biological activity. Compared to its brominated or fluorinated analogs, the chlorinated compound may exhibit different binding affinities and selectivities towards molecular targets .

Properties

CAS No.

138840-91-2

Molecular Formula

C15H13ClN2O

Molecular Weight

272.73 g/mol

IUPAC Name

2-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol

InChI

InChI=1S/C15H13ClN2O/c16-11-7-5-10(6-8-11)13-9-14(18-17-13)12-3-1-2-4-15(12)19/h1-8,14,18-19H,9H2

InChI Key

ZOTJTRRGWVNLNV-UHFFFAOYSA-N

Canonical SMILES

C1C(NN=C1C2=CC=C(C=C2)Cl)C3=CC=CC=C3O

Origin of Product

United States

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